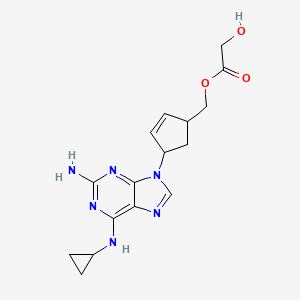
Abacavir acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KM-133 is a synthetic compound with the chemical formula C16H20N6O3. It has shown significant effects in reducing psoriasis, outperforming traditional treatments like methotrexate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KM-133 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of KM-133 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
KM-133 can undergo various chemical reactions, including:
Oxidation: KM-133 can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert KM-133 into its reduced forms.
Substitution: KM-133 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxidized derivatives, while reduction could produce various reduced forms of KM-133.
Scientific Research Applications
KM-133 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in treating psoriasis.
Mechanism of Action
The mechanism of action of KM-133 involves its interaction with specific molecular targets and pathways. It is believed to modulate signaling pathways involved in inflammation and cell proliferation, which explains its effectiveness in reducing psoriasis . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
KM-133 can be compared to other compounds with similar structures and functions:
Methotrexate: A traditional treatment for psoriasis, but KM-133 has shown superior efficacy.
Other Synthetic Compounds: Similar compounds used in organic synthesis and medicinal chemistry.
List of Similar Compounds
- Methotrexate
- Other synthetic analogs used in psoriasis treatment and organic synthesis.
KM-133 stands out due to its higher efficacy and potential for broader applications in scientific research and industry.
Properties
Molecular Formula |
C16H20N6O3 |
|---|---|
Molecular Weight |
344.37 g/mol |
IUPAC Name |
[4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl 2-hydroxyacetate |
InChI |
InChI=1S/C16H20N6O3/c17-16-20-14(19-10-2-3-10)13-15(21-16)22(8-18-13)11-4-1-9(5-11)7-25-12(24)6-23/h1,4,8-11,23H,2-3,5-7H2,(H3,17,19,20,21) |
InChI Key |
ZBBZROWQLKCFQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















